Eprosartan-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eprosartan-d6 is a deuterated form of Eprosartan, which is an angiotensin II receptor antagonist used primarily for the treatment of hypertension. The deuterium labeling in this compound is used for research purposes, particularly in pharmacokinetic studies to trace the drug’s behavior in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Eprosartan-d6 involves the incorporation of deuterium atoms into the Eprosartan molecule. This is typically achieved through deuterium exchange reactions where hydrogen atoms in the Eprosartan molecule are replaced with deuterium. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the consistency and quality of the final product. The production is carried out under controlled conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Eprosartan-d6, like its non-deuterated counterpart, undergoes various chemical reactions including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Eprosartan-d6 is extensively used in scientific research, particularly in the following fields:
Chemistry: Used as a tracer in reaction mechanisms and to study the effects of deuterium substitution on chemical reactivity.
Biology: Employed in metabolic studies to understand the drug’s behavior in biological systems.
Medicine: Utilized in pharmacokinetic studies to trace the absorption, distribution, metabolism, and excretion of Eprosartan.
Industry: Applied in the development of new drug formulations and to improve the efficacy and safety profiles of existing drugs
Mechanism of Action
Eprosartan-d6 functions by selectively blocking the binding of angiotensin II to the AT1 receptor. This action leads to vasodilation, reduced secretion of vasopressin, and decreased production and secretion of aldosterone. The overall effect is a reduction in blood pressure .
Comparison with Similar Compounds
Similar Compounds
Losartan: Another angiotensin II receptor antagonist used for hypertension.
Valsartan: Similar in function, used for treating high blood pressure and heart failure.
Irbesartan: Also an angiotensin II receptor antagonist with similar applications.
Uniqueness
Eprosartan-d6 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it easier to trace the compound in pharmacokinetic studies, offering more precise data on the drug’s behavior in the body compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C23H24N2O4S |
---|---|
Molecular Weight |
430.6 g/mol |
IUPAC Name |
4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]-dideuteriomethyl]-2,3,5,6-tetradeuteriobenzoic acid |
InChI |
InChI=1S/C23H24N2O4S/c1-2-3-6-21-24-14-19(12-18(23(28)29)13-20-5-4-11-30-20)25(21)15-16-7-9-17(10-8-16)22(26)27/h4-5,7-12,14H,2-3,6,13,15H2,1H3,(H,26,27)(H,28,29)/b18-12+/i7D,8D,9D,10D,15D2 |
InChI Key |
OROAFUQRIXKEMV-IZEJDGNWSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])C([2H])([2H])N2C(=CN=C2CCCC)/C=C(\CC3=CC=CS3)/C(=O)O)[2H] |
Canonical SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(CC3=CC=CS3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.